molecular formula C24H16N2O3S2 B2360077 Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 477534-76-2

Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2360077
CAS RN: 477534-76-2
M. Wt: 444.52
InChI Key: WRYWUQPEOBTYSD-UHFFFAOYSA-N
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Description

“Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple ring structures including a thiophene ring and a quinoline ring. The thiophene ring is a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .


Physical And Chemical Properties Analysis

Thiophene, a component of this compound, has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Anti-Inflammatory Properties

Thiophene moieties have been proven to be effective drugs with anti-inflammatory properties . This suggests that “Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate” could potentially be used in the development of new anti-inflammatory drugs.

Anti-Cancer Properties

Thiophene derivatives have been shown to have anti-cancer properties . This could mean that “Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate” might be useful in cancer research and treatment.

Anti-Microbial Properties

Thiophene derivatives have been found to have anti-microbial properties . This suggests that “Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate” could potentially be used in the development of new anti-microbial drugs.

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This suggests that “Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate” could potentially be used in the development of new materials or coatings that resist corrosion.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “Methyl 3-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[b]thiophene-2-carboxylate” could potentially be used in the development of new organic semiconductors.

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thus, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl 3-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O3S2/c1-29-24(28)22-21(15-8-3-5-10-19(15)31-22)26-23(27)16-13-18(20-11-6-12-30-20)25-17-9-4-2-7-14(16)17/h2-13H,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYWUQPEOBTYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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